REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH2:6][C:5]2=[C:7]([C:13](O)=[O:14])[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:4]2[O:3]1.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:16])[CH2:6][C:5]2=[C:7]([C:13]([Cl:19])=[O:14])[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:4]2[O:3]1
|
Name
|
2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OC=2C(C1)=C(C=CC2OC)C(=O)O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h in a mixture of 50 ml of abs
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off in a rotary evaporator and toluene (about 30 ml)
|
Type
|
ADDITION
|
Details
|
is then added a further 2 times
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated again
|
Type
|
CUSTOM
|
Details
|
The residue is dried in a high vacuum
|
Type
|
CUSTOM
|
Details
|
employed in Example 1 without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC1(OC=2C(C1)=C(C=CC2OC)C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |